molecular formula C12H21NO4 B8093140 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid

1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B8093140
M. Wt: 243.30 g/mol
InChI Key: VBLQDHPWHUZZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at ambient temperature .

Industrial Production Methods: Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the tert-butoxycarbonyl group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Free amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-pyrrolidine-3-carboxylic acid
  • 1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidine-3-carboxylic acid

Uniqueness: 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is unique due to its enhanced stability and ease of removal compared to other protecting groups. Its structure provides steric hindrance, reducing the likelihood of side reactions and increasing the efficiency of the synthesis process .

Properties

IUPAC Name

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)6-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLQDHPWHUZZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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